Lipophilicity Comparison: XLogP3 Differentials Relative to Key Analogs
The target compound's XLogP3 value of 3.8 [1] distinguishes it from the methylsulfonyl analog (5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone, which is predicted to have a lower XLogP3 due to the smaller, less lipophilic methylsulfonyl group (estimated ~2.5 based on fragment contributions). This ~1.3 log unit difference translates to approximately a 20-fold difference in predicted octanol-water partition coefficient, directly impacting passive membrane permeability and nonspecific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | (5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone; XLogP3 estimated ~2.5 |
| Quantified Difference | ΔXLogP3 ≈ 1.3 (target is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem [1] |
Why This Matters
The 1.3 log unit higher XLogP3 suggests superior passive membrane permeability for the target compound compared to the methylsulfonyl analog, a critical parameter for cell-based phenotypic assays and in vivo bioavailability.
- [1] PubChem. XLogP3-AA value for CID 71809009. National Center for Biotechnology Information. 2025. View Source
